Isobornyl cyclohexanol

Catalog No.
S1896480
CAS No.
3407-42-9
M.F
C16H28O
M. Wt
236.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobornyl cyclohexanol

CAS Number

3407-42-9

Product Name

Isobornyl cyclohexanol

IUPAC Name

3-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

InChI

InChI=1S/C16H28O/c1-10-14-8-12(16(10,2)3)9-15(14)11-5-4-6-13(17)7-11/h10-15,17H,4-9H2,1-3H3

InChI Key

BWVZAZPLUTUBKD-UHFFFAOYSA-N

SMILES

CC1C2CC(C1(C)C)CC2C3CCCC(C3)O

Canonical SMILES

CC1C2CC(C1(C)C)CC2C3CCCC(C3)O

Description

The exact mass of the compound 3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Material Science: Research has investigated isobornyl cyclohexanol as a potential component in plasticizers []. Plasticizers are additives that modify the physical properties of plastics, such as making them more flexible.
  • Biochemistry: Studies have explored the use of isobornyl cyclohexanol in the development of new biocompatible materials []. Biocompatible materials are those that do not cause harm when introduced into living organisms.

Isobornyl cyclohexanol, also known as Sandenol, is an organic compound with the chemical formula C₁₆H₂₈O. It is characterized by its unique structure, which includes a bicyclic system derived from bornane and a cyclohexanol moiety. This compound is primarily utilized in the fragrance industry due to its pleasant aroma, reminiscent of sandalwood oil, making it a valuable synthetic alternative as natural sandalwood becomes increasingly scarce and expensive due to overharvesting of sandalwood trees .

Isobornyl cyclohexanol can be synthesized through several methods:

  • Hydrolysis of Isobornyl Acetate: This method involves the hydrolysis of isobornyl acetate in the presence of an acid catalyst.
  • Reduction of Isobornyl Ketones: Isobornyl ketones can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Direct Synthesis from Terpenes: Utilizing terpenes derived from natural sources can provide an eco-friendly route to producing isobornyl cyclohexanol.

These methods highlight the compound's versatility and adaptability in synthetic organic chemistry .

α-SantalolYesWoody, sweetNatural sandalwood oil substituteβ-SantalolYesWoody, creamyNatural sandalwood oil substituteLinaloolModerateFloral, citrusWidely used in perfumesGeraniolModerateFloral, rose-likeUsed in perfumes and cosmetics

Isobornyl cyclohexanol stands out due to its specific bicyclic structure and ability to mimic the scent of sandalwood oil without being derived from endangered species .

Physical Description

Liquid

XLogP3

4.6

GHS Hazard Statements

Aggregated GHS information provided by 1363 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (94.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (30.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (68.09%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (12.84%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

4105-12-8
3407-42-9

Wikipedia

3-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)cyclohexanol

General Manufacturing Information

All other basic organic chemical manufacturing
Cyclohexanol, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)-: ACTIVE

Dates

Modify: 2023-07-21

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